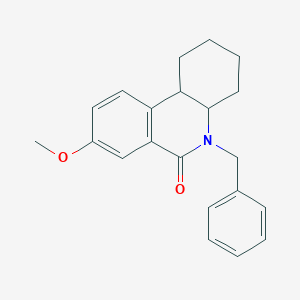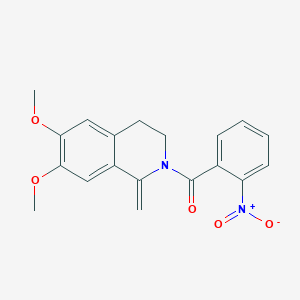![molecular formula C21H22ClN5O3 B289217 N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289217.png)
N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects that make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide is not yet fully understood. However, it is believed to act by binding to certain receptors in the brain and modulating their activity. This may lead to changes in neurotransmitter release and ion channel activity, which can have a variety of effects on neuronal function.
Biochemical and Physiological Effects:
N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide has been found to have a variety of biochemical and physiological effects. For example, it has been shown to modulate the release of several neurotransmitters, including dopamine, serotonin, and glutamate. It has also been found to inhibit certain ion channels, such as the NMDA receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide in lab experiments is its ability to modulate neurotransmitter release and ion channel activity. This makes it a useful tool for studying the function of these systems in the brain. However, one limitation of using this compound is that its mechanism of action is not yet fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide. One area of interest is its potential as a therapeutic agent for neurological disorders, such as Parkinson's disease and schizophrenia. Another area of interest is its potential as a tool for studying the function of neurotransmitter systems and ion channels in the brain. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide involves several steps, including the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate to form 2-chlorocinnamic acid. This is then reacted with hydrazine hydrate and ethyl acetoacetate to form the pyrazole ring, which is then reacted with piperazine and furfural to form the final product.
Aplicaciones Científicas De Investigación
N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to have a variety of effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of certain ion channels.
Propiedades
Fórmula molecular |
C21H22ClN5O3 |
|---|---|
Peso molecular |
427.9 g/mol |
Nombre IUPAC |
N-[2-(2-chlorophenyl)-4-(4-ethylpiperazine-1-carbonyl)pyrazol-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C21H22ClN5O3/c1-2-25-9-11-26(12-10-25)21(29)15-14-23-27(17-7-4-3-6-16(17)22)19(15)24-20(28)18-8-5-13-30-18/h3-8,13-14H,2,9-12H2,1H3,(H,24,28) |
Clave InChI |
VZRCVLACDHKTPW-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3Cl)NC(=O)C4=CC=CO4 |
SMILES canónico |
CCN1CCN(CC1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3Cl)NC(=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(2-phenylethyl)-1-piperazinyl]-2-propanol](/img/structure/B289136.png)
![1-(9H-carbazol-9-yl)-3-[4-(2-phenylethyl)piperazin-1-yl]propan-2-ol](/img/structure/B289137.png)
![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B289138.png)
![1-(9H-carbazol-9-yl)-3-[2-(4-ethoxybenzyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B289139.png)




![5-benzyl-6-(methylsulfanyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289150.png)

![6-methyl-7,8,9,10-tetrahydrobenzo[i]phenanthridin-5(6H)-one](/img/structure/B289154.png)


